![molecular formula C14H21N5O4 B1445559 3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate CAS No. 1421769-48-3](/img/structure/B1445559.png)

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate

Overview

Description

The compound “3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate” contains two pyrazole rings, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole rings and the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrazole rings and the amine group .Scientific Research Applications

- PPPO has been employed as a ligand in transition metal-catalyzed reactions. For instance, a Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes was achieved using PPPO as a ligand. This method allows the divergent synthesis of either C–H alkenylation products or indazole derivatives with moderate to good yields .

- Researchers have explored PPPO derivatives for their potential as Syk (spleen tyrosine kinase) inhibitors . These compounds exhibit inhibitory activity against Syk enzymes, making them promising candidates for treating immune-related disorders and cancers .

- PPPO-based salts have been investigated for their use in energetic materials . For example, metal and nitrogen-rich salts derived from 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) , a derivative of PPPO, were characterized. These materials show potential for applications in explosives and propellants .

- PPPO analogs, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) , have been evaluated for their thermal stability and energetic properties. Compounds like HCPT exhibit superior heat resistance compared to commonly used explosives, suggesting their utility in extreme conditions .

- PPPO can serve as a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . These materials have applications in gas storage, catalysis, and separation processes. PPPO-based MOFs and COFs offer tunable properties and structural diversity .

Catalysis and Organic Synthesis

Drug Discovery

Energetic Materials

Heat-Resistant Energetics

Coordination Chemistry

Mechanism of Action

Safety and Hazards

Future Directions

properties

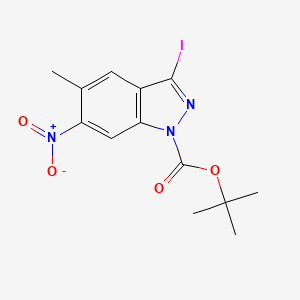

IUPAC Name |

oxalic acid;3-pyrazol-1-yl-N-(3-pyrazol-1-ylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5.C2H2O4/c1(9-16-11-3-7-14-16)5-13-6-2-10-17-12-4-8-15-17;3-1(4)2(5)6/h3-4,7-8,11-13H,1-2,5-6,9-10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKKQKMJCZIGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCNCCCN2C=CC=N2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-Pyrazol-1-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-1-propanamine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)

![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)

![Ethyl 5-[(4-methylpiperazin-1-yl)methyl]pyridine-2-carboxylate](/img/structure/B1445490.png)

![1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1445499.png)